molecular formula C9H14N4O B133579 5-Methoxy-4-(piperazin-1-yl)pyrimidine CAS No. 141071-86-5

5-Methoxy-4-(piperazin-1-yl)pyrimidine

Cat. No.: B133579
CAS No.: 141071-86-5
M. Wt: 194.23 g/mol
InChI Key: IDMFVGRBITWGLW-UHFFFAOYSA-N
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Description

5-Methoxy-4-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H14N4O It is a pyrimidine derivative that features a methoxy group at the 5-position and a piperazine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 5-methoxypyrimidine with piperazine. One common method includes the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering the piperazine ring.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or piperazine ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-4-(piperazin-1-yl)pyrimidine has several scientific research applications:

    Neuroscience: It is used for its neuroprotective and anti-neuroinflammatory activities, targeting neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

    Antiviral Research: Derivatives of this compound have shown potential antiviral activities, inhibiting viral replication in cell models.

    Cancer Research: It is part of studies focusing on protein kinase inhibitors for cancer treatment, showing anticancer activity by selectively inhibiting protein kinases involved in cancer cell proliferation.

    Antioxidant Studies: The compound and its derivatives are studied for their antioxidant properties, valuable in combating oxidative stress-related diseases.

    Antimicrobial Research: It is investigated for its antimicrobial activity, crucial in the development of new antibiotics.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for Alzheimer’s disease.

    4-Methoxyphenylpiperazine: Known for its inhibitory effects on various enzymes.

    Piperazine Chrome-2-one Derivatives: Exhibits antimicrobial activity.

Uniqueness

5-Methoxy-4-(piperazin-1-yl)pyrimidine stands out due to its versatile applications across multiple fields, including neuroscience, antiviral research, cancer research, antioxidant studies, and antimicrobial research. Its unique combination of a methoxy group and a piperazine ring in the pyrimidine core contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-methoxy-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMFVGRBITWGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439574
Record name 5-Methoxy-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141071-86-5
Record name 5-Methoxy-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperazine (20 g, 0.233 mol, 8.33 eq) is dissolved in water (100 ml), and to this solution is added 4,6-dichloro-5-methoxypyrimidine (5.00 g, 41.9 mmol, 1.0 eq). The mixture is stirred vigorously at room temperature for 2.0 h, during which 4,6-dichloro-5-methoxypyrimidine is gradually dissolved. The reaction solution is loaded into hydrogenation reactor and added with 10% Pd/C (0.66 g), and the mixture is stirred under 60 psi (0.4 Mpa) hydrogen atmosphere for 3.0 h. The mixture is filtered, extracted with CH2Cl2 (60 ml*3) for the products in the aqueous phase. Extracts are combined, dried over anhydrous sodium sulfate and filtered by vacuum filtration, and concentrated to give a crude product (5.0 g). The crude product is left to precipitate a white solid (yield: 92.6%).
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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5 g
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reactant
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reactant
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reactant
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0.66 g
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Synthesis routes and methods II

Procedure details

Piperazine (20 g) was dissolved in water (100 mL) in a Parr bottle and then solid 4,6-dichloro-5-methoxypyrimidine (5.00 g, 27.9 mmol) was added. The mixture was vigorously stirred for 2 h at room temperature during which the 4,6-dichloro-5-methoxypyrimidine dissolved. The stirring bar was removed, catalyst (10% Pd/C, 1.0 g) was added to the turbid solution, and the mixture was then hydrogenated (60 psi, 3 h) at room temperature. The catalyst was filtered off and the filtrate extracted 3 times with CH2Cl2. The CH2Cl2 extracts were dried over Na2SO4 and concentrated in vacuo to give a clear oil which solidified upon standing (3.34 g, 61.7%). This crude product was Kugelrohr distilled (yield 3.24 g), dissolved in acetonitrile, and concentrated HCl added to precipitate the product as a white powder which was dried in vacuo (4.32 g, 94.0% from crude product, m.p. 219°-221.5° C.).
Quantity
20 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a mixture of 1-[3-[5-amino-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (2.3g, 6.3 mmol), and sodium carbonate (0.67 g, 6.3 mmol) in 25 mL of acetone, cooled to 0° C., was added dropwise 4-chlorobutyryl chloride (0.89 g, 6.3 mmol). Additional acetone (10 mL) was added and the suspension was stirred for 19 h at 23° C. The insoluble material was separated by filtration and the acetone was removed in vacuo. The crude material was dissolved in EtOAc, and the solution was washed with water, dried (brine, MgSO4), filtered, and concentrated in vacuo to give crude 1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (1.98 g, 4.2 mmol, 67%) as a gum. Sodium ethoxide (0.67 mL, 2.1 mmol, 21% in ethanol) was added dropwise to a solution of crude 1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (1.0 g, 2.1 mmol) in ethanol (5 mL). After the addition, the reaction mixture was heated at 78° C. for 90 min and then cooled to room temperature. The insoluble solid was separated and the filtrate was concentrated in vacuo. Silica gel column chromatography (95:5:0.5 CH2Cl2 -MeOH-30% NH4OH) afforded 1-[3-[5-[2-pyrrolidinone-1-yl]-1-yl]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine (0.33 g, 0.76 mmol, 36%). The free base (0.25 g, 0.58 mmol) was dissolved in a minimum volume of acetonitrile. A concentrated solution of oxalic acid (0.052 g, 0.58 mmol) in CH3CN was added with stirring. The precipitate was separated by filtration, washed sparingly with CH3CN, and dried at 70° C. in vacuo overnight to give the title compound (0.17 g, 56%): mp 100°-101° C. Anal. Calcd for C24H30N6O2.1.0 C2H2O4.1.15 H2O: C, 57.26; H, 6.34; N, 15.41. Found: C, 56.90; H, 5.96; N, 15.51.
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0.67 mL
Type
reactant
Reaction Step One
Name
1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine
Quantity
1 g
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reactant
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CH2Cl2 MeOH
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